Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate
Description
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by a hydroxyl group at position 3, an ethoxy group at position 5, and a methyl ester at position 2. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .
Properties
Molecular Formula |
C8H10O4S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O4S/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3 |
InChI Key |
PJKJLTMVBRTFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxythiophene-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparison with Similar Compounds
The following analysis compares Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and synthesis methods.
Structural and Substituent Variations
Key Observations :
- Substituent Effects :
- Hydroxyl Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to acetylated (e.g., triacetoxy in ) or esterified analogs. This may increase solubility in polar solvents.
- Ethoxy vs. Acetamido/Chloro : The ethoxy group (electron-donating) contrasts with electron-withdrawing groups like acetamido or chloro , which may reduce electrophilic reactivity but improve stability.
- Benzo[b]thiophene vs. Simple Thiophene : Derivatives with fused benzene rings (e.g., ) exhibit higher molecular weights and melting points due to increased aromatic stacking.
Physicochemical Properties
Analysis :
- The target compound’s hydroxyl group would likely result in a lower melting point compared to acetylated analogs (e.g., at 174–178°C) due to reduced crystallinity.
- IR spectra for hydroxyl-containing derivatives would show broad O-H stretches (~3200–3600 cm⁻¹), absent in acetylated or halogenated analogs.
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